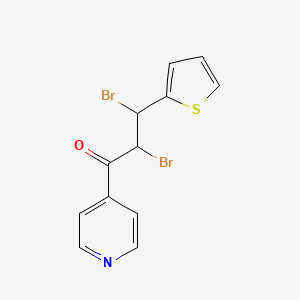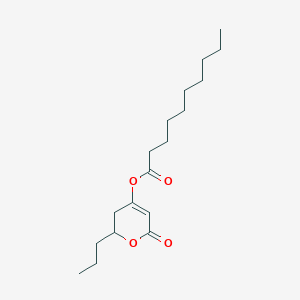![molecular formula C20H22NO6- B14374350 {2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl}methyl carbonate CAS No. 90234-53-0](/img/structure/B14374350.png)
{2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl}methyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl}methyl carbonate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a propoxybenzoyl group, and a carbonate ester. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl}methyl carbonate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxy-5-aminophenol with 3-propoxybenzoyl chloride to form the intermediate 2-methoxy-5-[methyl(3-propoxybenzoyl)amino]phenol. This intermediate is then reacted with methyl chloroformate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
{2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl}methyl carbonate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the propoxybenzoyl moiety can be reduced to alcohols.
Substitution: The methoxy and propoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (RNH₂) can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
{2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl}methyl carbonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl}methyl carbonate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-5-[(phenylamino)methyl]phenol: Similar structure but lacks the propoxybenzoyl group.
4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline: Contains a methoxyphenyl group but differs in the amine and alkyl substituents.
Uniqueness
{2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl}methyl carbonate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
90234-53-0 |
|---|---|
Molekularformel |
C20H22NO6- |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
[2-methoxy-5-[methyl-(3-propoxybenzoyl)amino]phenyl]methyl carbonate |
InChI |
InChI=1S/C20H23NO6/c1-4-10-26-17-7-5-6-14(12-17)19(22)21(2)16-8-9-18(25-3)15(11-16)13-27-20(23)24/h5-9,11-12H,4,10,13H2,1-3H3,(H,23,24)/p-1 |
InChI-Schlüssel |
JHINQWRWLIOZLO-UHFFFAOYSA-M |
Kanonische SMILES |
CCCOC1=CC=CC(=C1)C(=O)N(C)C2=CC(=C(C=C2)OC)COC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


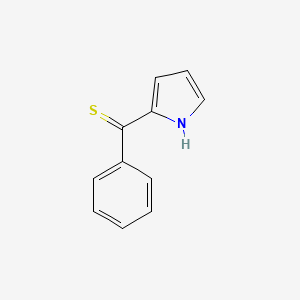
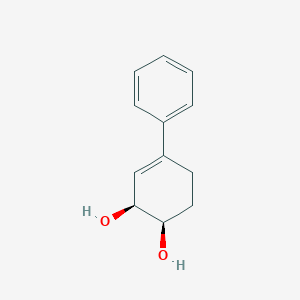
![1-(1,4-Dimethyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one](/img/structure/B14374282.png)
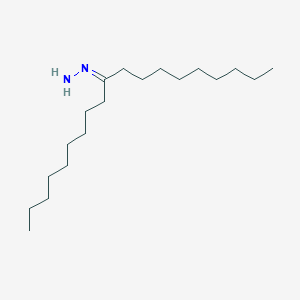
![N-{[4-(Morpholin-2-yl)phenyl]methylidene}morpholine-4-carbothioamide](/img/structure/B14374288.png)


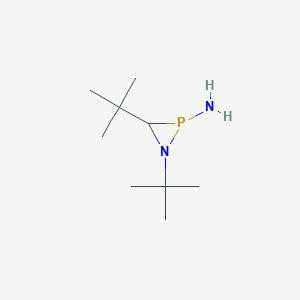
![N-[2-(4-Chlorophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide](/img/structure/B14374301.png)
![2-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]ethan-1-ol](/img/structure/B14374313.png)

